molecular formula C9H13N3 B13048315 4-(2-Aminoethyl)benzimidamide

4-(2-Aminoethyl)benzimidamide

Cat. No.: B13048315
M. Wt: 163.22 g/mol
InChI Key: YBXXTLSPMFKJDC-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)benzimidamide is an organic compound with the molecular formula C9H13N3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)benzimidamide can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with ethylenediamine under basic conditions to form the desired product . Another method involves the reduction of 4-(2-nitroethyl)benzimidazole using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)benzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(2-Aminoethyl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)benzimidamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)benzimidamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

4-(2-Aminoethyl)benzimidamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with an aminoethyl side chain. This structural configuration is significant for its interaction with various biological targets. The compound can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}N4_{4}
  • Molecular Weight : 188.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can alter metabolic pathways involved in disease processes.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activities

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in melanoma cells through the activation of intrinsic pathways involving reactive oxygen species (ROS) generation .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies and Experimental Data

A series of studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays using human melanoma cell lines revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents.
  • Mechanistic Studies : Investigations into the mechanism of action showed that the compound activates caspase pathways leading to apoptosis, supported by flow cytometry analyses that indicated increased annexin V binding in treated cells .
  • Pharmacokinetic Profiles : Animal studies demonstrated favorable pharmacokinetic properties, suggesting good absorption and distribution characteristics, which are critical for therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is insightful:

Compound NameBiological ActivityMechanism of Action
This compoundAntitumor, antimicrobial, neuroprotectiveEnzyme inhibition, receptor modulation
Benzimidazole derivativesAntiparasitic, antifungalDNA intercalation, enzyme inhibition
Aminoethyl derivativesAntidepressant effectsMonoamine reuptake inhibition

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-(2-aminoethyl)benzenecarboximidamide

InChI

InChI=1S/C9H13N3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H3,11,12)

InChI Key

YBXXTLSPMFKJDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)C(=N)N

Origin of Product

United States

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